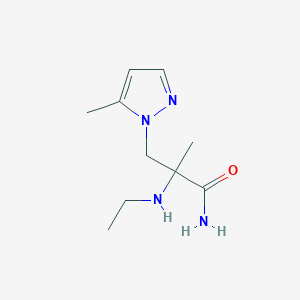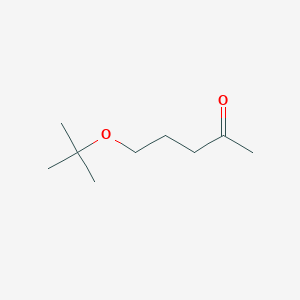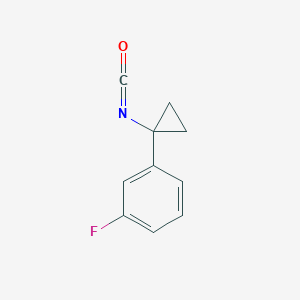![molecular formula C11H25ClN2O2 B13536601 tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride CAS No. 2825006-09-3](/img/structure/B13536601.png)
tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride typically involves the protection of an amine group using tert-butyl carbamate. The process can be carried out under mild conditions using reagents such as trifluoroacetic acid or heat for the removal of the protecting group . The synthetic route may involve multiple steps, including amination, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions. These reactions are conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, sodium borohydride, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride involves the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate used for protecting amine groups.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Used in similar applications but with different reactivity due to the presence of an oxirane ring.
Uniqueness
tert-Butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Eigenschaften
CAS-Nummer |
2825006-09-3 |
|---|---|
Molekularformel |
C11H25ClN2O2 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
tert-butyl N-[2-methyl-4-(methylamino)butan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)7-8-12-6;/h12H,7-8H2,1-6H3,(H,13,14);1H |
InChI-Schlüssel |
XNSRFQRWHXFVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate](/img/structure/B13536523.png)

![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)

![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)









